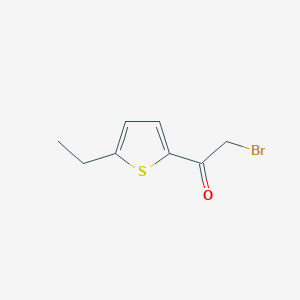

2-Bromo-1-(5-ethylthiophen-2-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(5-ethylthiophen-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrOS/c1-2-6-3-4-8(11-6)7(10)5-9/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKDODJJFQHAPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 1 5 Ethylthiophen 2 Yl Ethanone

Historical and Classical Approaches to Alpha-Bromination of Ketones

The alpha-bromination of ketones is a well-established transformation in organic chemistry. These classical methods typically involve the use of molecular bromine or other brominating agents under acidic, basic, or neutral conditions.

Direct Bromination Mechanisms and Stereochemical Considerations

The direct bromination of ketones like 1-(5-ethylthiophen-2-yl)ethanone (B92520) can proceed through different mechanisms depending on the reaction conditions. In acidic media, the reaction is catalyzed by the formation of an enol intermediate. The carbonyl oxygen is first protonated by the acid, making the α-hydrogens more acidic. A base then removes an α-proton to form the enol. The electron-rich double bond of the enol then attacks a molecule of bromine in an electrophilic addition, followed by deprotonation of the carbonyl oxygen to yield the α-bromo ketone and regenerate the acid catalyst. libretexts.orglibretexts.org

A key kinetic observation supporting this mechanism is that the rate of halogenation is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration. libretexts.org This indicates that the formation of the enol is the rate-determining step. libretexts.org

When the α-carbon is a stereocenter, acid-catalyzed halogenation leads to racemization. This is because the achiral enol intermediate can be protonated from either face with equal probability. However, for 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone, the α-carbon is not a stereocenter, so stereochemical considerations at this position are not a primary concern.

Optimization of Reagents and Reaction Conditions for Selective Bromination

The selective synthesis of 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone requires careful control of reagents and reaction conditions to avoid side reactions such as polybromination or bromination of the electron-rich thiophene (B33073) ring.

Molecular bromine (Br₂) is a common brominating agent. The reaction can be carried out in various solvents, with glacial acetic acid being a frequent choice. libretexts.org However, the use of bromine in conjunction with a protic acid can sometimes lead to the formation of dibrominated products. sci-int.com To achieve monobromination, a slight excess of the ketone relative to the brominating agent may be used.

N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to molecular bromine. sci-int.com It is often used to avoid the harsh acidic conditions associated with Br₂/H⁺ systems. Photochemical methods using NBS have also been reported for the α-bromination of ketones. nih.gov

The choice of solvent is also crucial. Dichloromethane and diethyl ether are common solvents for these reactions. nih.govnih.gov For instance, a general procedure for the bromination of hetero-aromatic ketones involves the dropwise addition of one equivalent of bromine to an ice-cold solution of the substrate in diethyl ether, followed by stirring at room temperature. nih.gov

The table below summarizes some classical conditions for the alpha-bromination of ketones, which are applicable to the synthesis of 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone.

| Brominating Agent | Catalyst/Solvent | Key Features |

| Br₂ | Acetic Acid | Common, but can lead to over-bromination. sci-int.comlibretexts.org |

| Br₂ | Diethyl Ether | Used for hetero-aromatic ketones, often at low temperatures. nih.gov |

| N-Bromosuccinimide (NBS) | CCl₄ / Initiator | Milder conditions, good for selective monobromination. researchgate.net |

Modern Catalytic Strategies for Alpha-Bromination

More recent research has focused on developing catalytic methods for alpha-bromination that offer improved selectivity, efficiency, and safety profiles compared to classical approaches.

Organocatalytic Approaches to 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis. While specific organocatalytic methods for the synthesis of 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone are not extensively documented, general principles of organocatalytic alpha-halogenation of ketones can be applied. For example, proline and its derivatives have been used to catalyze the alpha-halogenation of aldehydes and ketones. The mechanism involves the formation of an enamine intermediate from the ketone and the amine catalyst, which then reacts with an electrophilic halogen source. This approach can offer high levels of enantioselectivity if the α-carbon is a prochiral center.

Metal-Catalyzed Methods for Halogenation of Ketones

Metal catalysts have also been employed to facilitate the alpha-halogenation of ketones. Copper(II) bromide has been used as both a catalyst and a bromine source for the bromination of the thiophene ring itself. Lewis acids such as aluminum chloride (AlCl₃) are classic catalysts for Friedel-Crafts acylation to produce the ketone precursor and can also influence subsequent halogenation reactions. smolecule.com Zinc bromide (ZnBr₂), formed in situ from zinc dust and bromine, has been used as a Lewis acid to activate the ketone for bromination. nih.gov While effective, the use of toxic metals raises environmental concerns. nih.gov

The following table presents some modern catalytic approaches applicable to ketone bromination.

| Catalyst Type | Example Catalyst | Halogen Source |

| Organocatalyst | Proline derivatives | N-Halosuccinimides |

| Metal Catalyst | Cu(OTf)₂ | N-Bromosuccinimide nih.gov |

| Lewis Acid | ZnBr₂ (in situ) | Br₂ nih.gov |

Green Chemistry Principles in the Synthesis of 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone, several aspects can be considered.

One key principle is atom economy. The use of molecular bromine for bromination can have a lower atom economy if HBr is generated as a byproduct that is not utilized. Reagents like NBS can also present atom economy challenges.

The use of hazardous solvents like carbon tetrachloride (CCl₄) is being phased out due to their environmental impact. researchgate.net The development of reactions in greener solvents like water or the use of solvent-free conditions is a major goal. An aqueous procedure for α-bromination using Zn dust and bromine has been reported, though the use of toxic zinc is a drawback. nih.gov

Catalytic methods, both organocatalytic and metal-catalyzed, are inherently greener as they reduce the amount of reagents required. Continuous flow processes for α-bromination have been developed, which can offer better control over reaction conditions, improved safety, and higher selectivity, aligning with green chemistry principles. nih.gov For example, a continuous flow procedure for the α-bromination of acetophenone (B1666503) using HBr and bromine in 1,4-dioxane (B91453) has shown excellent selectivity and potential for industrial-scale application. nih.gov

Solvent-Free Synthesis and Renewable Solvents

Solvent-Free Approaches: Solvent-free, or neat, reaction conditions represent an ideal scenario in green chemistry. These reactions can be facilitated by various techniques:

Mechanochemistry: Utilizing mechanical force (e.g., in a ball mill) to initiate chemical reactions can eliminate the need for bulk solvents, reduce reaction times, and sometimes lead to different product selectivities compared to solution-phase chemistry.

Solid-State Reactions: Conducting reactions with solid reactants at elevated temperatures can also circumvent the use of solvents.

While specific examples for the solvent-free synthesis of 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone are not extensively documented, the bromination of ketones is a reaction class amenable to such conditions, often requiring just a catalyst and the neat reactants.

Renewable Solvents: When a solvent is necessary, renewable "bio-solvents" are a sustainable choice. mdpi.comresearchgate.net These are derived from biomass sources like plants, crops, and waste materials. mdpi.com Their adoption is crucial for transitioning towards a sustainable chemical industry. mdpi.com For the synthesis of 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone, several renewable solvents could be considered, depending on the specific reaction step (e.g., acylation or bromination).

| Renewable Solvent | Source | Potential Application in Synthesis | Advantages |

|---|---|---|---|

| Ethanol | Fermentation of sugars (e.g., from corn, sugarcane) | Bromination reactions, work-up procedures | Low toxicity, biodegradable, readily available |

| 2-Methyltetrahydrofuran (2-MeTHF) | Levulinic acid from lignocellulose | Friedel-Crafts acylation, organometallic reactions | Higher boiling point than THF, forms azeotrope with water for easy removal mdpi.com |

| Glycerol | By-product of biodiesel production | Specialized catalytic reactions | High boiling point, non-toxic, biodegradable researchgate.net |

| Cyrene | Cellulose | Potential replacement for NMP and other dipolar aprotic solvents | High polarity, biodegradable, derived from waste biomass mdpi.com |

Atom Economy and Waste Minimization in Preparation

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.comprimescholars.com It provides a theoretical measure of how many atoms from the starting materials are incorporated into the final molecule. The goal is to design synthetic routes that maximize atom economy, thereby minimizing the generation of waste byproducts. researchgate.net

The percent atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 primescholars.com

A common route to 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone involves the α-bromination of the parent ketone, 1-(5-ethylthiophen-2-yl)ethanone. The choice of brominating agent significantly impacts the atom economy of this step.

| Brominating Agent | Reactants | Products | Calculated Atom Economy (%) | Notes |

|---|---|---|---|---|

| Molecular Bromine (Br₂) | 1-(5-ethylthiophen-2-yl)ethanone + Br₂ | 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone + HBr | 74.2% | Higher atom economy, but Br₂ is highly corrosive and toxic. The HBr byproduct is a strong acid that must be neutralized. |

| N-Bromosuccinimide (NBS) | 1-(5-ethylthiophen-2-yl)ethanone + NBS | 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone + Succinimide (B58015) | 70.2% | Lower atom economy, but NBS is a solid and easier to handle. The succinimide byproduct is less hazardous than HBr. |

Waste Minimization Strategies: Beyond maximizing atom economy, several other strategies contribute to waste minimization:

Catalysis: Using catalytic reagents instead of stoichiometric ones is a fundamental approach to reducing waste. researchgate.net For instance, developing catalytic bromination methods that use a catalytic source of bromine and a stoichiometric oxidant can improve the environmental profile of the reaction.

Reduction of Derivatives: Avoiding the use of protecting groups and minimizing intermediate steps in a synthesis pathway reduces the consumption of reagents and the generation of waste. researchgate.netnih.gov

Process Optimization: Careful optimization of reaction conditions (temperature, pressure, reaction time) can maximize yield and selectivity, thus minimizing the formation of unwanted byproducts and unreacted starting materials.

Alternative Synthetic Routes to the 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone Scaffold

The synthesis of the target compound can be approached from different strategic directions, primarily by varying the order in which the key functional groups are introduced onto the thiophene core.

Access through Thiophene Functionalization

This approach begins with a pre-functionalized thiophene, typically 2-ethylthiophene (B1329412), and sequentially introduces the bromoacetyl group. This is a convergent and highly common strategy for preparing acylthiophenes.

Step 1: Friedel-Crafts Acylation The most direct method for introducing the acetyl group is the Friedel-Crafts acylation of 2-ethylthiophene with either acetyl chloride or acetic anhydride. This reaction is typically promoted by a Lewis acid catalyst.

Reactants: 2-Ethylthiophene and Acetyl Chloride/Acetic Anhydride

Catalyst: Traditionally, stoichiometric amounts of aluminum chloride (AlCl₃) are used. smolecule.com However, green alternatives include catalytic amounts of other Lewis acids like iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or solid acid catalysts such as zeolites. Zeolites are particularly attractive as they are reusable and can minimize waste.

Product: 1-(5-ethylthiophen-2-yl)ethanone. The acylation occurs preferentially at the C5 position due to the activating, ortho-para directing nature of the ethyl group and the higher reactivity of the α-position of the thiophene ring.

Step 2: α-Bromination The resulting ketone, 1-(5-ethylthiophen-2-yl)ethanone, is then brominated at the carbon adjacent to the carbonyl group (the α-position).

Reagents: As discussed in section 2.3.2, molecular bromine (Br₂) in a solvent like acetic acid or a chlorinated solvent is a common reagent. Alternatively, N-Bromosuccinimide (NBS), often with a radical initiator like AIBN or light, can be used for a more selective and controlled bromination.

Product: 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone.

This two-step sequence is generally robust and provides reliable access to the target scaffold.

Strategies Involving Pre-functionalized Ethanones

An alternative retrosynthetic approach involves forming the carbon-carbon bond between a pre-functionalized thiophene and a two-carbon ethanone (B97240) fragment, or vice versa. This strategy can be advantageous if the required starting materials are readily available or if it allows for better control of regioselectivity.

Route A: Acylation with Bromoacetyl Chloride A direct, though often challenging, route is the Friedel-Crafts acylation of 2-ethylthiophene with a pre-functionalized acylating agent like bromoacetyl chloride or bromoacetic anhydride.

Challenge: The bromoacetyl halides are highly reactive and can lead to side reactions, including self-condensation and reaction with the Lewis acid catalyst. The α-bromo ketone product can also be susceptible to further reaction under the harsh Lewis acidic conditions.

Potential Advantage: This method could, in principle, construct the target molecule in a single step from 2-ethylthiophene, making it highly step-economical. nih.gov

Route B: Cross-Coupling Reactions Modern cross-coupling reactions offer a powerful alternative for constructing the C-C bond between the thiophene ring and the ethanone side chain.

Methodology: A common strategy involves the reaction of an organometallic thiophene derivative with an appropriate electrophile. For example, 5-ethyl-2-thienyllithium or (5-ethylthiophen-2-yl)magnesium bromide (a Grignard reagent) could be reacted with a bromoacetylating agent.

Suzuki-Miyaura Coupling: A more sophisticated approach involves the palladium-catalyzed Suzuki-Miyaura reaction. researchgate.net This could entail the coupling of a (5-ethylthiophen-2-yl)boronic acid with a suitable 2-bromoethanone derivative. This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. dntb.gov.ua

| Strategy | Key Transformation | Advantages | Disadvantages |

|---|---|---|---|

| Thiophene Functionalization | Friedel-Crafts Acylation followed by α-Bromination | Reliable, well-established reactions, generally good yields. | Two distinct synthetic steps, traditional Friedel-Crafts uses stoichiometric, corrosive catalysts. |

| Pre-functionalized Ethanones (Acylation) | Direct Friedel-Crafts with Bromoacetyl Halide | Potentially one step (high step economy). | Harsh conditions, potential for side reactions and low yields. |

| Pre-functionalized Ethanones (Coupling) | Palladium-catalyzed Cross-Coupling (e.g., Suzuki) | Mild conditions, high functional group tolerance, high selectivity. | Requires preparation of organometallic or boronic acid precursors, expensive catalyst. |

Chemical Reactivity and Transformative Derivatization of 2 Bromo 1 5 Ethylthiophen 2 Yl Ethanone

Nucleophilic Substitution Reactions Involving the Alpha-Bromine

The most prominent feature of 2-bromo-1-(5-ethylthiophen-2-yl)ethanone is the bromine atom positioned on the carbon alpha to the carbonyl group. This α-haloketone structure is highly susceptible to nucleophilic substitution, where the bromine atom acts as an excellent leaving group.

Mechanisms of SN2 and SN1 Displacements at the Alpha-Carbon

The substitution of the alpha-bromine atom in α-bromoketones predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. This pathway involves a concerted, single-step process where the incoming nucleophile attacks the electrophilic α-carbon from the backside, simultaneously displacing the bromide ion. The transition state of this reaction is stabilized by the adjacent carbonyl group, which can delocalize the developing negative charge, thus accelerating the reaction rate compared to a standard alkyl halide.

Conversely, the unimolecular nucleophilic substitution (SN1) mechanism is highly disfavored for this substrate. An SN1 reaction would require the formation of a carbocation intermediate at the α-carbon after the departure of the leaving group. However, the powerful electron-withdrawing nature of the adjacent carbonyl group would severely destabilize such a carbocation, making its formation energetically prohibitive.

| Characteristic | SN2 Mechanism | SN1 Mechanism |

|---|---|---|

| Favored for this Compound | Yes | No |

| Mechanism | Concerted (single step) | Stepwise (multi-step) |

| Intermediate | None (Transition State) | Carbocation |

| Rate Law | Rate = k[Substrate][Nucleophile] | Rate = k[Substrate] |

| Stereochemistry | Inversion of configuration | Racemization |

| Reasoning | The carbonyl group stabilizes the trigonal bipyramidal transition state. | The carbonyl group destabilizes the carbocation intermediate. |

Synthesis of Alpha-Substituted Ketones (e.g., Alpha-Amino, Alpha-Thio, Alpha-Alkoxy)

The high reactivity of the α-bromine via the SN2 pathway makes 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone an excellent precursor for a variety of α-substituted ketones. These transformations are achieved by reacting the parent compound with different nucleophiles.

Alpha-Amino Ketones : The reaction with primary or secondary amines leads to the formation of α-amino ketones, which are valuable synthons in medicinal chemistry. This reaction is a standard method for accessing this important class of compounds.

Alpha-Thio Ketones : Nucleophilic attack by thiolates (RS⁻) or thiols (RSH) in the presence of a base results in the synthesis of α-thio ketones. These compounds are useful in various synthetic applications.

Alpha-Alkoxy Ketones : Treatment with alkoxides (RO⁻) or alcohols (ROH) under basic conditions yields α-alkoxy ketones. This reaction provides a direct route to ether functionalities at the alpha position.

| Product Class | Nucleophile | General Product Structure |

|---|---|---|

| α-Amino Ketone | Amine (R₂NH) |  |

| α-Thio Ketone | Thiol/Thiolate (RSH/RS⁻) |  |

| α-Alkoxy Ketone | Alcohol/Alkoxide (ROH/RO⁻) |  |

Reactions of the Carbonyl Group

The carbonyl group in 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone is an electrophilic center that can undergo a variety of addition and condensation reactions.

Carbonyl Reductions and Their Stereoselectivity

The ketone functionality can be reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction of a similar diketone with NaBH₄ has been shown to effectively reduce the carbonyl groups. For 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone, this would yield 2-Bromo-1-(5-ethylthiophen-2-yl)ethanol.

Since the starting material is achiral, the reduction of the prochiral ketone will result in a racemic mixture of the (R)- and (S)-enantiomers of the corresponding alcohol, unless a chiral reducing agent or catalyst is employed to induce stereoselectivity.

Knoevenagel Condensations and Other Aldol-Type Reactions

The Knoevenagel condensation involves the reaction of a carbonyl compound with a substance possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base like an amine. 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone can serve as the carbonyl component in this reaction.

For instance, in the presence of a catalyst, it can react with active methylene compounds such as malononitrile (B47326) or diethyl malonate. The reaction proceeds through a nucleophilic addition to the carbonyl group, followed by a dehydration step to yield a new carbon-carbon double bond. It is important to note that the presence of the α-bromine could lead to competing SN2 reactions with the basic catalyst or the nucleophile.

Wittig and Horner-Wadsworth-Emmons Olefinations

The carbonyl group can be transformed into an alkene via olefination reactions, most notably the Wittig and Horner-Wadsworth-Emmons (HWE) reactions.

Wittig Reaction : This reaction utilizes a phosphorus ylide (a Wittig reagent) to convert a ketone into an alkene. While effective, the Wittig reaction with ketones, especially sterically hindered ones, can sometimes give low yields. The stereoselectivity depends on whether the ylide is stabilized or non-stabilized.

Horner-Wadsworth-Emmons (HWE) Reaction : The HWE reaction employs a phosphonate (B1237965) carbanion, which is more nucleophilic than a Wittig ylide, to react with ketones. This method is often preferred for reactions with ketones and generally provides excellent stereoselectivity, favoring the formation of the (E)-alkene. The water-soluble phosphate (B84403) byproduct also simplifies purification compared to the triphenylphosphine (B44618) oxide from the Wittig reaction.

| Reaction | Key Reagent | Typical Stereochemical Outcome | Key Byproduct | Advantages for Ketones |

|---|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | (Z)-alkene for non-stabilized ylides; (E)-alkene for stabilized ylides | Triphenylphosphine oxide (Ph₃P=O) | Widely used for aldehydes and ketones. |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | Predominantly (E)-alkene | Dialkylphosphate salt | Higher reactivity with ketones; easy removal of byproduct. |

Cyclization Reactions Initiated by 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone

The presence of the α-haloketone functionality makes 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone a prime candidate for various cyclization reactions, leading to the formation of a variety of heterocyclic systems. airo.co.in These reactions are fundamental in the construction of fused ring systems with potential biological activities.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic and efficient method for the formation of thiazole rings. youtube.comorganic-chemistry.org This reaction involves the condensation of an α-haloketone, such as 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone, with a thioamide. youtube.comnih.gov The sulfur of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom. youtube.com Subsequent intramolecular cyclization and dehydration yield the corresponding thiazole derivative. The reaction is versatile and can be used to synthesize a wide array of substituted thiazoles by varying the thioamide component. nih.govpharmaguideline.com

Pyrroles: The Knorr pyrrole (B145914) synthesis and the Paal-Knorr pyrrole synthesis are two of the most common methods for constructing pyrrole rings. wikipedia.orgorganic-chemistry.org The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.org While 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone is not a 1,4-dicarbonyl compound itself, it can be a precursor to such compounds. The Hantzsch pyrrole synthesis, a variation of the original method, utilizes an α-haloketone, an amine, and a β-ketoester to construct the pyrrole ring. researchgate.net

Pyrazoles: Pyrazoles can be synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine. organic-chemistry.orghilarispublisher.com Similar to pyrrole synthesis, 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone can be converted into a suitable 1,3-dicarbonyl precursor. Alternatively, α-haloketones can react with hydrazones under visible light catalysis in a tandem reaction involving radical addition and intramolecular cyclization to afford pyrazoles. organic-chemistry.org

| Heterocycle | General Reaction | Key Reagents |

|---|---|---|

| Thiazole | Hantzsch Thiazole Synthesis | Thioamide |

| Pyrrole | Hantzsch Pyrrole Synthesis | Amine, β-ketoester |

| Pyrazole | Condensation | Hydrazine (after conversion to 1,3-dicarbonyl) |

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org These reactions are characterized by their high stereospecificity and are governed by the principles of orbital symmetry. libretexts.orglibretexts.org While direct involvement of 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone in pericyclic reactions like Diels-Alder or electrocyclizations is not commonly reported, its derivatives can participate in such transformations. For instance, conversion of the ketone to an alkene could open pathways for cycloaddition reactions.

Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Moiety

The thiophene ring in 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the heterocyclic core.

Electrophilic aromatic substitution is a characteristic reaction of thiophene. The sulfur atom in the thiophene ring is an electron-donating group, which activates the ring towards electrophilic attack. brainly.in Substitution typically occurs at the C5 position (α-position) as the resulting carbocation intermediate is more stabilized by resonance. stackexchange.compearson.com In the case of 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone, the 5-position is already substituted with an ethyl group. The 2-acyl group is an electron-withdrawing group and deactivates the ring, particularly the adjacent C3 position. The ethyl group is an activating group. Therefore, electrophilic substitution would be directed to the available C4 or C3 positions, with the regioselectivity depending on the specific electrophile and reaction conditions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. brainly.inyoutube.com

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Thiophene derivatives, including those bearing bromine atoms, are excellent substrates for these reactions. acs.orgresearchgate.net Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes) can be employed to introduce a wide variety of substituents onto the thiophene ring. semanticscholar.orgnih.gov These reactions typically proceed with high efficiency and selectivity, allowing for the synthesis of complex molecules. nih.govnih.gov For instance, a bromine atom on the thiophene ring can be readily replaced with an aryl, alkyl, or vinyl group through a Suzuki coupling reaction. nih.gov

| Reaction Name | Coupling Partner | Bond Formed |

|---|---|---|

| Suzuki-Miyaura | Organoboron compound | C-C |

| Heck | Alkene | C-C |

| Sonogashira | Terminal alkyne | C-C |

| Buchwald-Hartwig | Amine | C-N |

Radical Reactions and Photochemistry Involving 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone

The carbon-bromine bond in α-bromoketones is susceptible to homolytic cleavage under radical conditions, which can be initiated by heat, light, or radical initiators. nih.govdissertationtopic.net This can lead to the formation of a carbon-centered radical, which can then participate in various radical reactions such as addition to alkenes or cyclization reactions.

The photochemistry of thiophene and its derivatives is a rich and complex field. researchgate.netaip.org Thiophenes can undergo a variety of photochemical reactions, including photoisomerization, photodimerization, and photocyclization. researchgate.netnih.gov The presence of the bromoacetyl group can influence the photochemical behavior of the molecule. For instance, irradiation of α-bromoketones can lead to the formation of radicals. acs.org Furthermore, the thiophene ring itself can be involved in photochemical transformations, such as photo-induced cyclizations to form fused systems. nih.gov The specific photochemical outcome would depend on the wavelength of light used, the solvent, and the presence of other reactants.

Photoinduced Transformations and Radical Intermediates

The photochemical behavior of α-bromoketones, including 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone, is characterized by the lability of the carbon-bromine bond upon exposure to ultraviolet (UV) or visible light. This photoexcitation can lead to homolytic cleavage of the C-Br bond, a process that generates a pair of radical intermediates. researchgate.net This initial step opens up a cascade of potential subsequent reactions, making photoinduced transformations a powerful tool for the derivatization of this class of compounds.

The primary photochemical event is the homolysis of the C-Br bond, yielding a 1-(5-ethylthiophen-2-yl)-2-oxoethyl radical and a bromine radical. The stability and subsequent reaction pathways of these radical intermediates are influenced by the solvent, the presence of radical scavengers or initiators, and the specific reaction conditions. researchgate.net For instance, in the presence of a hydrogen donor, the initially formed organic radical can be quenched to yield the parent ketone, 1-(5-ethylthiophen-2-yl)ethanone (B92520).

In the absence of efficient radical traps, a notable transformation that can occur is a 1,2-bromine shift. This process is believed to proceed through the formation of the radical pair, followed by the elimination of a hydrogen atom to form an α,β-unsaturated ketone intermediate. Subsequent addition of hydrogen bromide (formed in situ) can then lead to the isomeric β-bromoketone. researchgate.net

Furthermore, photo-induced reactions of α-bromoketones with N-bromosuccinimide (NBS) have been shown to result in further bromination at the β-position. researchgate.net This reaction is thought to involve a series of steps including photoinduced C-Br bond cleavage, elimination of HBr to form an α,β-unsaturated ketone, and subsequent addition of bromine, which is generated from the reaction between HBr and NBS. researchgate.net

| Reaction | Reactants | Conditions | Major Product(s) | Plausible Radical Intermediates |

| Photolysis | 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone | Acetonitrile (B52724), UV light | 1-(5-ethylthiophen-2-yl)ethanone, β-bromopropiophenone derivative | 1-(5-ethylthiophen-2-yl)-2-oxoethyl radical, Bromine radical |

| Photo-bromination | 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone, NBS | Diethyl ether, UV-Vis irradiation | α,β-dibromo-1-(5-ethylthiophen-2-yl)ethanone | 1-(5-ethylthiophen-2-yl)-2-oxoethyl radical, Bromine radical |

Advanced Spectroscopic and Chromatographic Methodologies for Characterization and Analysis

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy for Carbonyl and Thiophene (B33073) Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone, IR spectroscopy is crucial for confirming the presence of the carbonyl (C=O) group and the characteristic vibrations of the substituted thiophene ring.

The IR spectrum of an α-bromo ketone, such as 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone, is expected to show a strong absorption band for the carbonyl group. The position of this band can be influenced by the presence of the adjacent bromine atom. Typically, α-halogenation shifts the carbonyl stretching frequency to a higher wavenumber compared to the corresponding unsubstituted ketone. In addition to the carbonyl peak, the spectrum will display characteristic bands for the C-H, C=C, and C-S stretching and bending vibrations of the 5-ethylthiophen-2-yl moiety.

Table 1: Predicted Infrared (IR) Absorption Bands for 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Carbonyl) | Stretching | 1680 - 1700 | Strong |

| C-H (Aromatic/Thiophene) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic -CH₂Br) | Stretching | 2900 - 3000 | Medium |

| C=C (Thiophene Ring) | Stretching | 1400 - 1600 | Medium to Weak |

| C-S (Thiophene Ring) | Stretching | 600 - 800 | Medium to Weak |

| C-Br | Stretching | 500 - 600 | Medium to Strong |

Note: The predicted values are based on typical ranges for similar compounds and may vary slightly for the specific molecule.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for identifying and fingerprinting molecules. This technique relies on the inelastic scattering of monochromatic light. The resulting Raman spectrum provides a unique vibrational fingerprint of the molecule. For 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone, Raman spectroscopy can be used to further confirm the molecular structure and is especially sensitive to the vibrations of the thiophene ring and the carbon-bromine bond.

Studies on substituted thiophenes have shown that Raman spectroscopy is effective in characterizing their structural features. acs.orgmdpi.com The symmetric stretching of the thiophene ring often gives rise to a strong Raman band. The vibrations involving the heavier bromine atom are also expected to be Raman active.

Table 2: Expected Raman Shifts for 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone

| Functional Group/Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Thiophene Ring | Symmetric Stretching | 1400 - 1500 |

| C=C (Thiophene Ring) | Stretching | 1300 - 1400 |

| C-S-C (Thiophene Ring) | Deformation | 600 - 800 |

| C-Br | Stretching | 500 - 600 |

Note: These are expected ranges based on data for analogous thiophene derivatives.

Advanced Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone from reaction mixtures, assessing its purity, and quantifying its presence in various samples.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile compounds like 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone. A typical HPLC method for such α-bromo ketones would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. auroraprosci.com Detection is commonly performed using a UV detector, as the thiophene ring and carbonyl group are chromophores that absorb UV light.

Method development would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good separation of the target compound from any impurities. Validation of the developed method would include assessing its linearity, accuracy, precision, specificity, and robustness to ensure reliable and reproducible results.

Table 3: Illustrative HPLC Method Parameters for 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: These are typical starting parameters and would require optimization for the specific analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. It is well-suited for identifying volatile byproducts and impurities that may be present in samples of 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone. The gas chromatograph separates the components of a mixture, which are then detected and identified by the mass spectrometer.

The analysis of halogenated compounds by GC-MS can sometimes be challenging due to potential interactions with the instrument, such as the degradation of halogenated solvents in the ion source. nih.gov Therefore, careful method development is necessary. The mass spectrum of 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone would be expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of a bromine atom and cleavage of the acyl group. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum, aiding in the identification of bromine-containing fragments.

Chiral Chromatography for Enantiomeric Purity Analysis (if relevant)

The molecule 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone possesses a chiral center at the carbon atom bonded to the bromine atom (the α-carbon). Therefore, it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of chromatography used to separate enantiomers. This technique is relevant if the compound is synthesized in an enantiomerically enriched form or if the biological activity of the individual enantiomers needs to be assessed.

Chiral HPLC is the most common method for enantiomeric separation. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The development of a chiral HPLC method would involve screening various types of CSPs and mobile phases to find a system that provides adequate resolution of the two enantiomers. acs.org

Theoretical and Computational Chemistry Investigations of 2 Bromo 1 5 Ethylthiophen 2 Yl Ethanone

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone. These methods provide a detailed picture of the molecule's electron distribution and energy levels, which are key determinants of its chemical properties.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For compounds analogous to 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), are employed to determine the energies and distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov

The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. espublisher.com A smaller gap generally suggests higher reactivity. For a related compound, 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone, the HOMO-LUMO energy gap was calculated to be 3.6725 eV, indicating a molecule that is highly reactive. nih.gov

Furthermore, DFT is utilized to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In similar brominated thiophene (B33073) ketones, the oxygen atom of the carbonyl group typically shows a region of negative potential (red color in MEP maps), indicating a site for electrophilic attack, while areas around the bromine atom may show a more positive potential (pale-blue color), suggesting a site for nucleophilic attack. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies from DFT Calculations on a Related Bromothiophene Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.7179 |

| LUMO | -3.0454 |

| Energy Gap | 3.6725 |

Data is for 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone and serves as an illustrative example. nih.gov

Ab Initio Calculations for Energy Minimization and Conformational Analysis

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed for precise energy minimization and conformational analysis. These calculations help to determine the most stable three-dimensional structure of 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone. By systematically exploring the potential energy surface, different conformations arising from the rotation around single bonds (e.g., the bond connecting the ethyl group or the bromoacetyl group to the thiophene ring) can be identified and their relative energies calculated. nih.gov

For instance, studies on similar molecules have used ab initio methods like Hartree-Fock (HF) in conjunction with DFT to optimize molecular geometries. nih.gov The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in predicting the pathways of chemical reactions involving 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone, as well as in characterizing the high-energy transition states that govern the reaction rates.

Computational Modeling of Nucleophilic Substitution Pathways

The presence of a bromine atom on the alpha-carbon to the carbonyl group makes 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone a prime candidate for nucleophilic substitution reactions. Computational studies on similar 2-bromo-1-arylethanone derivatives have been performed to investigate the mechanisms of these reactions. semanticscholar.org DFT calculations can be used to model the reaction pathway of a nucleophile, such as an imidazole (B134444) or other amine, attacking the alpha-carbon and displacing the bromide ion. semanticscholar.org

These models can elucidate whether the reaction proceeds through a concerted (SN2) or a stepwise mechanism. By calculating the energies of the reactants, transition states, and products, the activation energy barrier for the reaction can be determined, providing a quantitative measure of the reaction's feasibility.

Energetics of Carbonyl Reactivity and Alpha-Bromine Cleavage

The carbonyl group in 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone is a key reactive site. Computational methods can be used to probe the energetics of reactions involving this group, such as nucleophilic addition. The electrophilicity of the carbonyl carbon can be quantified through analysis of the charge distribution and the LUMO.

Furthermore, the cleavage of the alpha-bromine is a critical step in many of its reactions. The strength of the C-Br bond and the stability of the resulting carbocation or carbanion intermediates can be assessed through computational calculations. These energetic considerations are vital for predicting the regioselectivity and stereoselectivity of reactions involving this compound.

Molecular Dynamics Simulations for Conformational Landscapes

For a molecule like 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone, MD simulations could be used to:

Explore the different conformations adopted by the ethyl group and the bromoacetyl side chain.

Understand the flexibility of the thiophene ring.

Simulate the molecule's behavior in different solvent environments, which can significantly influence its conformation and reactivity.

By analyzing the trajectories from MD simulations, it is possible to identify the most populated conformational states and the energy barriers for interconversion between them. This information complements the static picture provided by energy minimization calculations and offers a more complete understanding of the molecule's dynamic nature.

Exploration of Rotational Barriers and Flexible Moieties

The molecular structure of 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone features several flexible moieties, primarily centered around the rotational barriers of the ethyl and bromoacetyl groups. Computational chemistry provides powerful tools to explore these dynamic properties, offering insights into the molecule's conformational preferences and energy landscapes.

The primary rotatable bonds in this molecule are the C(thiophene)-C(carbonyl) bond and the C(thiophene)-C(ethyl) bond. The rotation around the C(thiophene)-C(carbonyl) bond dictates the orientation of the bromoacetyl group relative to the thiophene ring. Similar to other 2-acylthiophenes, this rotation is expected to have two planar conformers, syn and anti, corresponding to the carbonyl oxygen being oriented towards or away from the thiophene's sulfur atom, respectively. Quantum chemical calculations on analogous molecules, such as 2-acetyl-4-methylthiophene, have determined the torsional barriers for the acetyl methyl group to be approximately 325 cm⁻¹ for the syn conformer and 281 cm⁻¹ for the anti conformer. nih.gov While the bromoacetyl group is larger and more electronegative, these values provide a baseline for the expected energetic hurdles for rotation.

A hypothetical potential energy surface for the rotation around the C(thiophene)-C(carbonyl) bond can be calculated using methods like Density Functional Theory (DFT). Such a calculation would likely reveal that the planar syn and anti conformers are energy minima, separated by a transition state where the bromoacetyl group is perpendicular to the thiophene ring. The relative energies of these conformers are determined by a delicate balance of steric hindrance and electrostatic interactions between the carbonyl group and the thiophene ring.

Table 1: Hypothetical Rotational Energy Barriers for 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone Based on Analogous Compounds

| Rotatable Bond | Conformer/Transition State | Estimated Barrier (cm⁻¹) | Basis of Estimation |

| C(thiophene)–C(carbonyl) | syn ↔ anti Transition | 280 - 330 | Data from 2-acetyl-4-methylthiophene nih.gov |

| C(thiophene)–C(ethyl) | Staggered ↔ Eclipsed | ~200 | Data from 2-methylthiophene mdpi.com |

Solvent Effects on Molecular Conformations

The conformation of 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone in a solution is influenced by the surrounding solvent molecules. The polarity and hydrogen-bonding capability of the solvent can alter the relative stability of the different conformers. Computational models, such as the Polarized Continuum Model (PCM), are often employed to simulate these effects. acs.org

In nonpolar solvents, intramolecular forces are dominant, and the conformational preferences are similar to the gas phase. However, in polar solvents, conformations with a larger dipole moment will be preferentially stabilized. For thiophene derivatives, increasing solvent polarity has been shown to induce a bathochromic (red) shift in their absorption and fluorescence emission spectra, which is indicative of a higher dipole moment in the excited state and stabilization by the polar solvent. rsc.org

The interaction between solute and solvent can be specific (e.g., hydrogen bonding) or non-specific (e.g., dipole-dipole interactions). Given the structure of 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone, which contains electronegative oxygen and bromine atoms, it can act as a hydrogen bond acceptor in protic solvents. These specific interactions can further influence conformational equilibria. Theoretical examinations of similar compounds like 2-formylthiophene have shown that electrostatic interactions are mainly responsible for the differences in conformational equilibrium. rsc.org

In Silico Screening and Structure-Activity Relationship (SAR) Prediction for Potential Biological Interactions

Thiophene and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.comencyclopedia.pub The α-bromoketone moiety is a reactive electrophilic group, making it a key pharmacophore for interacting with biological nucleophiles, such as cysteine or histidine residues in enzyme active sites. researchgate.netmdpi.com In silico methods like molecular docking and QSAR are instrumental in predicting and rationalizing the potential biological activities of 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone.

Molecular Docking Simulations with Defined Biological Targets (e.g., Enzymes, Receptors)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific biological target, typically a protein or enzyme. researchgate.net This allows for the estimation of binding affinity and the analysis of key intermolecular interactions. Given the known activities of thiophene derivatives, several potential targets could be explored for 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone.

For example, cyclooxygenase (COX) enzymes are common targets for anti-inflammatory drugs, and many thiophene-based compounds have been investigated as COX inhibitors. nih.gov A docking simulation of 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone into the active site of a COX enzyme (e.g., PDB ID: 4COX) could reveal potential binding modes. The thiophene ring could engage in hydrophobic or π-stacking interactions with aromatic residues in the active site, while the carbonyl and bromo-moieties could form hydrogen bonds or covalent interactions.

Another potential target class is protein kinases, which are crucial in cell signaling and are often implicated in cancer. The α-bromoketone group could act as a covalent inhibitor by reacting with a nucleophilic residue in the kinase active site. Docking studies would help identify which kinases are potential targets and predict the binding orientation that facilitates this covalent modification. In silico studies of other thiophene derivatives have shown good docking scores within the binding pockets of various receptors, often correlating well with experimental cytotoxicity or inhibitory activity. techscience.comnih.gov

Table 2: Hypothetical Molecular Docking Results for 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone

| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Activity |

| Cyclooxygenase-2 (COX-2) | 4COX | -7.5 to -9.0 | Arg120, Tyr355, Ser530 | Anti-inflammatory nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -6.0 to -8.0 | Tyr59, Tyr119, Gly121 | Anti-inflammatory nih.gov |

| DprE1 (Tuberculosis target) | 4P8C | -8.0 to -9.5 | Cys387, Asn385 | Antitubercular colab.ws |

| B-cell lymphoma 2 (Bcl-2) | 2W3L | -5.5 to -7.0 | Phe101, Tyr105, Arg143 | Anticancer nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Activity

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic features—to predict the activity of new or untested compounds.

To build a hypothetical QSAR model for a series of thiophene derivatives including 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone, a dataset of related compounds with known biological activity (e.g., antibacterial IC₅₀ values) would be required. nih.gov Molecular descriptors would then be calculated for each compound.

Relevant descriptors for this class of molecules might include:

Topological descriptors: Molecular connectivity indices, shape indices.

Geometrical descriptors: Molecular volume, surface area.

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial charges on atoms. mdpi.com

Physicochemical descriptors: LogP (lipophilicity), molar refractivity.

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a QSAR equation could be generated. For instance, a hypothetical model for antibacterial activity might look like:

log(1/IC₅₀) = a(LogP) - b(LUMO energy) + c*(Molecular Volume) + d

In this equation, 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. Such a model might suggest that higher lipophilicity (LogP) and a lower LUMO energy (indicating greater electrophilicity and reactivity of the α-bromoketone) could lead to increased antibacterial activity. The reliability of QSAR models is typically assessed through rigorous internal and external validation procedures. nih.govtiu.edu.iq

Role of 2 Bromo 1 5 Ethylthiophen 2 Yl Ethanone As a Key Synthetic Intermediate

Precursor for the Synthesis of Novel Heterocyclic Compounds with Diverse Architectures

The dual reactivity of the α-bromoketone functional group is central to its utility in heterocyclic synthesis. The bromine atom acts as an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack, and the carbonyl group readily participates in condensation and cyclization reactions. This allows for the systematic construction of various ring systems.

Construction of Five-Membered Heterocycles (e.g., Furans, Pyrroles, Thiazoles)

The reaction of α-haloketones to form five-membered aromatic heterocycles is a cornerstone of synthetic chemistry. oxfordsciencetrove.com 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone is an ideal substrate for these transformations, enabling the attachment of a (5-ethylthiophen-2-yl) moiety to various heterocyclic cores.

Thiazoles: One of the most prominent reactions involving α-bromoketones is the Hantzsch thiazole (B1198619) synthesis. organic-chemistry.org In this reaction, 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone can be condensed with a thioamide or thiourea (B124793) to directly form a substituted thiazole ring. For instance, its reaction with thiourea would yield 4-(5-ethylthiophen-2-yl)thiazol-2-amine. This straightforward and efficient method is widely used to create 2-amino-4-arylthiazole scaffolds, which are prevalent in many biologically active compounds. frontiersin.orgnih.gov The reaction proceeds by initial S-alkylation of the thiourea onto the α-bromo carbon, followed by intramolecular cyclization and dehydration. researchgate.net

Pyrroles & Furans: While the Paal-Knorr synthesis is a classic method for forming pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds, α-bromoketones like 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone can serve as precursors to these necessary 1,4-dicarbonyls through alkylation of a β-ketoester or enolate, followed by hydrolysis and decarboxylation. wikipedia.orgyoutube.comyoutube.com More direct routes, such as the Hantzsch pyrrole (B145914) synthesis, can also be employed, involving the reaction of the α-bromoketone with a β-ketoester and an amine (like ammonia) to construct the pyrrole ring.

The following table summarizes the synthesis of five-membered heterocycles using α-bromoketones as precursors.

| Target Heterocycle | Co-reactant(s) | Key Synthesis Method | Illustrative Product from 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone |

| Thiazole | Thiourea / Thioamides | Hantzsch Synthesis | 4-(5-ethylthiophen-2-yl)thiazol-2-amine |

| Pyrrole | β-ketoester, Amine | Hantzsch Synthesis | Substituted 2-amino-4-(5-ethylthiophen-2-yl)pyrrole |

| Furan | β-ketoester (followed by cyclization) | Paal-Knorr Precursor Synthesis | Substituted 2-(5-ethylthiophen-2-yl)furan |

Assembly of Six-Membered and Fused Polycyclic Systems

The utility of 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone extends to the synthesis of more complex six-membered and fused heterocyclic systems, which are of great interest in medicinal chemistry. airo.co.inijpsr.com

Six-Membered Systems: The Hantzsch pyridine (B92270) synthesis, a multicomponent reaction, can be adapted to incorporate α-bromoketones. wikipedia.orgymerdigital.comresearchgate.net By reacting 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone with a β-keto ester, an aldehyde, and a nitrogen source like ammonium (B1175870) acetate, substituted dihydropyridines and, after oxidation, pyridines can be formed. These pyridine scaffolds are central to many pharmaceutical compounds.

Fused Polycyclic Systems: This building block is instrumental in synthesizing fused heterocycles where the thiophene (B33073) ring is annulated to another ring system. A key strategy involves the S-alkylation of a cyclic thione, such as 3-cyanopyridine-2(1H)-thione, with 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone. The resulting intermediate can then undergo intramolecular cyclization to form a thieno[2,3-b]pyridine (B153569) derivative. nih.gov This approach is highly modular and allows for the creation of diverse and complex polycyclic scaffolds. researchgate.net Thienopyrimidines, another important class of fused heterocycles, can be accessed through multi-step syntheses starting from thiophene-based intermediates derived from this bromo-ketone. jocpr.comjocpr.comnih.govresearchgate.net Research has shown the successful synthesis of various fused systems like bis(hexahydroacridine-1,8-diones) and bis(pyrimido[4,5-b]quinolines) incorporating a thieno[2,3-b]thiophene (B1266192) core, starting from aldehydes derived from thiophene precursors. researchgate.net

Building Block in Complex Organic Molecule Total Synthesis

The strategic placement of reactive functional groups makes 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone a valuable component in the retrosynthetic analysis of complex organic molecules, including natural products and advanced pharmaceutical intermediates.

Strategic Incorporation into Natural Product Scaffolds

Thiophene-containing molecules are found in a range of natural products and often serve as bioisosteres for benzene (B151609) rings, offering modified lipophilicity and metabolic profiles. The bromoacetylthiophene moiety provides a reliable handle for introducing this important structural unit into a larger molecular framework. While specific examples of the total synthesis of natural products using 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone are not prominently documented, the general strategy of using α-haloketones to form key bonds is well-established. The compound can be used to alkylate carbon or heteroatom nucleophiles, effectively stitching the (5-ethylthiophen-2-yl)carbonylmethyl fragment into a more complex scaffold during a convergent synthesis.

Utilization in the Preparation of Advanced Pharmaceutical Intermediates

The thiophene ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Consequently, intermediates like 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone are of high interest for the synthesis of new chemical entities and active pharmaceutical ingredients (APIs). chemimpex.com Its analogs are known intermediates in the synthesis of various pharmaceuticals. The ability to readily form thiazoles, pyridines, and other heterocycles allows for the rapid generation of compound libraries for drug discovery programs. For example, derivatives of 4-(thiophen-2-yl)thiazol-2-amine, synthesized from the corresponding 2-bromoacetylthiophene, have been investigated as potential analgesic and anti-inflammatory agents. frontiersin.org Furthermore, fused thiophene derivatives such as thienopyrimidines have been synthesized and evaluated as antagonists for receptors like 5-HT2A, indicating their potential in developing treatments for neurological disorders. nih.gov

Development of Functional Materials and Polymers

Thiophene-based materials are at the forefront of research in organic electronics, including conductive polymers, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). cnr.it The thiophene ring's ability to support π-conjugation is central to these applications.

2-Bromo-1-(5-ethylthiophen-2-yl)ethanone can serve as a monomer or a precursor to monomers for polymerization. The reactive bromo-group can be used to initiate polymerization or to link the thiophene unit into a larger polymer backbone. For example, it can be converted into an acetylene-functionalized monomer, which can then undergo oxidative coupling to form conjugated acetylenic polymers. researchgate.net Such polymers, featuring a thiophene skeleton, are being explored for applications in photoelectrochemical processes like hydrogen evolution. researchgate.net The ability to functionalize the thiophene ring allows for fine-tuning of the electronic properties of the resulting polymers, tailoring them for specific material science applications. chemimpex.commdpi.com

Monomer or Precursor in Polymer Chemistry (e.g., Thiophene-Based Conductive Polymers)

Thiophene-based polymers are a significant class of conductive polymers, valued for their electronic and optical properties. The synthesis of these materials often relies on the polymerization of functionalized thiophene monomers. While direct polymerization of 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone is not extensively documented in publicly available research, its structural features suggest a high potential for its use as a precursor to monomers for such polymers.

The bromine atom on the acetyl group can be strategically utilized in various coupling reactions, such as the Stille or Suzuki reactions, which are foundational methods for creating the carbon-carbon bonds that form the polymer backbone. nih.gov For instance, the ethylthiophene moiety can be further functionalized to introduce polymerizable groups. The reactivity of the α-bromo ketone allows for the synthesis of more complex thiophene-containing monomers, which can then be polymerized to create functional polymers with tailored properties.

The presence of the ketone and ethyl groups on the thiophene ring can also influence the properties of the resulting polymer, such as solubility and processability, which are critical for the fabrication of electronic devices. rsc.org Functionalization of polythiophenes is known to alter their optical and electronic properties, and the ketone group in 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone offers a potential site for such modifications. rsc.org

Table 1: Potential Polymerization Strategies Involving 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone as a Precursor

| Polymerization Strategy | Role of 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone | Potential Polymer Properties |

| Precursor to Functionalized Monomers | The α-bromoketone can be used to synthesize more complex thiophene monomers through reactions like the Hantzsch thiazole synthesis. | Enhanced solubility, tailored electronic properties, and potential for post-polymerization modification. |

| Chain-Growth Polymerization | The thiophene ring could potentially be involved in oxidative polymerization, with the side chain influencing polymer properties. | Introduction of functional groups along the polymer backbone, influencing morphology and conductivity. |

| Post-Polymerization Modification | If incorporated into a polymer, the ketone group could be a site for further chemical reactions to introduce new functionalities. | Creation of functional materials for sensors, bioelectronics, and other advanced applications. |

Synthesis of Organic Electronic Materials (e.g., OLEDs, OFETs)

Organic electronic materials, including those used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), are often based on complex heterocyclic structures. 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone serves as a valuable intermediate in the synthesis of these materials due to the high reactivity of the α-bromoketone group. This functional group is a key precursor for the construction of various heterocyclic rings, such as thiazoles, imidazoles, and oxazoles, which are common components of organic electronic materials. researchgate.net

For example, the reaction of an α-bromoketone with a thioamide is a classic method for synthesizing thiazole rings. Thiazole derivatives are known to be useful in organic electronics due to their electronic properties and stability. By using 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone in such reactions, novel thiophene-containing thiazole derivatives can be synthesized, which could then be incorporated into larger conjugated molecules for use in OLEDs or OFETs.

The ethylthiophene group in the molecule can also contribute to the performance of the final electronic device by influencing the molecular packing and electronic coupling between molecules in the solid state, which are critical factors for efficient charge transport in OFETs. mdpi.com

Table 2: Potential Applications in Organic Electronics Synthesis

| Application | Synthetic Role of 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone | Potential Benefits |

| OLED Materials | Precursor for the synthesis of emissive or charge-transporting materials containing thiophene and other heterocyclic rings. | The ethylthiophene moiety can help tune the electronic energy levels and photophysical properties of the final material. |

| OFET Materials | Building block for the synthesis of organic semiconductors with extended π-conjugation. | The planarity of the thiophene ring and potential for self-assembly can facilitate efficient charge transport. |

| Organic Photovoltaics (OPVs) | Intermediate for the synthesis of donor or acceptor materials used in the active layer of solar cells. | The combination of electron-rich thiophene and other functional groups can be used to design materials with appropriate energy levels for charge separation. |

Application in Probe Design and Labeling Chemistry

The reactivity of the α-bromoketone functional group also positions 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone as a potentially useful tool in the field of chemical biology, specifically in the design of molecular probes and labeling agents.

Synthesis of Fluorescent or Isotopic Labels for Biological Tracing

While there is no specific research detailing the use of 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone for creating fluorescent or isotopic labels, the principles of chemical reactivity suggest its potential in this area. The α-bromoketone is an electrophilic group that can react with nucleophiles to form stable covalent bonds. This reactivity could be exploited to attach the ethylthiophene moiety to a fluorescent dye or an isotopically enriched molecule.

The resulting labeled compound could then be used as a probe in biological systems. The thiophene ring itself may also impart useful photophysical properties to a fluorescent probe, potentially influencing its brightness, stability, and emission wavelength. Further research would be needed to explore these possibilities.

Covalent Modifiers for Targeted Molecular Interactions

The most direct potential application of 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone in probe design is as a covalent modifier for biomolecules, particularly proteins. α-Haloketones are a well-known class of reactive electrophiles that can be used to covalently label proteins by reacting with nucleophilic amino acid residues. acs.org

The primary targets for α-haloketones in proteins are the side chains of cysteine (thiol group) and histidine (imidazole group), although reactions with other nucleophilic residues are also possible. This reactivity forms the basis of activity-based protein profiling (ABPP), a powerful technique for studying enzyme function. acs.org

In this context, 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone could be used to design probes that target specific proteins. The ethylthiophene portion of the molecule could be modified to include a reporter tag (like a fluorophore or biotin) or a targeting group that directs the molecule to a specific protein or class of proteins. The α-bromoketone would then serve as the "warhead" that forms a covalent bond with the target protein, allowing for its detection or isolation.

Table 3: Potential Applications in Covalent Labeling

| Application | Mechanism of Action | Potential Use |

| Activity-Based Protein Profiling (ABPP) | The α-bromoketone acts as an electrophilic warhead to covalently modify the active site of enzymes. | To study the activity of specific enzymes in complex biological samples. |

| Targeted Covalent Inhibitors | The molecule could be designed to bind to a specific protein and then form a covalent bond, leading to irreversible inhibition. | As a tool for studying protein function or as a starting point for drug discovery. |

| Chemical Probes for Protein Identification | By attaching a reporter tag, the molecule could be used to label and identify proteins that interact with it. | To discover new protein targets for drugs or to study protein-protein interactions. |

Investigations into the Molecular and Cellular Interactions of 2 Bromo 1 5 Ethylthiophen 2 Yl Ethanone in Vitro

Enzyme Inhibition Studies at the Molecular Level

No peer-reviewed studies detailing the enzyme inhibition properties of 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone were identified. Research in this area would be foundational to understanding its potential as a bioactive molecule.

To investigate the inhibitory mechanisms of 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone, studies with model enzymes such as cysteine proteases and kinases would be required. The presence of an α-bromoketone moiety suggests potential for covalent modification of nucleophilic residues, such as the cysteine in the active site of cysteine proteases, which could lead to irreversible inhibition. nih.govku.edu Distinguishing between irreversible and reversible inhibition would necessitate dialysis or rapid dilution experiments.

Hypothetically, if 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone were to be investigated as an inhibitor of a model cysteine protease, a data table such as the one below would be generated to summarize the findings.

| Enzyme Target | Inhibition Type | Evidence |

| Cysteine Protease (e.g., Papain) | Not Determined | No data available |

| Kinase (e.g., Protein Kinase A) | Not Determined | No data available |

| Please note: This table is for illustrative purposes only and does not contain real data. |

A thorough kinetic analysis would be essential to characterize the interaction between 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone and any identified target enzymes. This would involve determining key kinetic parameters such as the inhibition constant (Ki) for reversible inhibitors or the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation rate (KI) for irreversible inhibitors.

A representative data table for such a kinetic study is presented below.

| Enzyme | Inhibitor | Ki (μM) | kinact (s-1) | KI (μM) |

| Cysteine Protease | 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone | N/A | N/A | N/A |

| Kinase | 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone | N/A | N/A | N/A |

| Please note: This table contains no experimental data and is for illustrative purposes only. |

Receptor Binding Assays and Ligand Interaction Studies

No studies have been published on the interaction of 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone with any specific receptors. Such investigations are crucial for understanding its potential pharmacological effects.

Competitive binding assays would be employed to determine if 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone can displace a known radiolabeled ligand from its receptor. nih.gov These experiments would yield the half-maximal inhibitory concentration (IC50), which can be converted to an affinity constant (Ki).

The results of such experiments would be summarized in a table similar to the following:

| Receptor System | Radioligand | IC50 (μM) | Ki (μM) |

| N/A | N/A | N/A | N/A |

| Please note: This table is a template and does not reflect any actual experimental results. |

Further studies would be needed to ascertain whether 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone interacts with the primary (orthosteric) binding site or an allosteric site on a receptor. nih.govnih.gov This could be investigated through functional assays in the presence of an orthosteric agonist or antagonist. Thiophene-containing compounds have been explored as allosteric modulators for various receptors. nih.govnih.gov

A summary of findings in this area would be presented as follows:

| Receptor | Interaction Site | Effect |

| N/A | Not Determined | No data available |

| Please note: This table is for illustrative purposes and contains no real data. |

Cellular Pathway Modulation in Defined Cell Lines

There is no available research on the effects of 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone on cellular signaling pathways. Studies on similar brominated compounds suggest that pathways such as the NF-κB and MAPK signaling cascades could be potential areas of investigation. nih.govnih.gov To assess this, researchers would treat specific cell lines with the compound and measure changes in the phosphorylation status of key signaling proteins or the expression of downstream target genes.

A hypothetical data table summarizing such findings is shown below.

| Cell Line | Pathway Investigated | Key Protein/Gene | Observed Effect |

| N/A | N/A | N/A | No data available |

| Please note: This table is a template and does not represent actual experimental data. |

Investigation of Apoptosis Pathways and Cellular Signaling Cascades

The in vitro effects of α-haloketones, particularly those bearing a thiophene (B33073) moiety, on cellular signaling have been a subject of interest in medicinal chemistry. While direct studies on 2-Bromo-1-(5-ethylthiophen-2-yl)ethanone are not extensively detailed in publicly available literature, the biological activity of structurally similar compounds provides a framework for understanding its potential interactions. Thiophene derivatives have demonstrated anti-proliferative effects against various cancer cell lines, suggesting interference with pathways that control cell growth and survival.